1-(2-Methyl-4-nitrophenyl)ethanone

Description

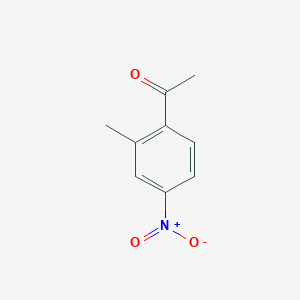

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCIXVBGKCHARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516132 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77344-68-4 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone"

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable nitroaromatic ketone intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation of 3-nitrotoluene, a classic yet challenging electrophilic aromatic substitution. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and offers insights into the expected regioselectivity. Furthermore, a thorough guide to the structural characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended to equip researchers, particularly those in medicinal chemistry and drug development, with the foundational knowledge and practical guidance necessary for the successful synthesis and validation of this compound.

Introduction and Significance

This compound, with the chemical formula C₉H₉NO₃, is a member of the nitrophenyl ethanone family of compounds. These molecules are of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and their role as precursors to a wide array of more complex molecules. Nitroaromatic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1] The presence of both a nitro group and a ketone functionality on the aromatic ring of this compound provides two distinct points for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methyl, nitro, and acetyl groups influences the electronic properties and reactivity of the molecule, which can be exploited in subsequent synthetic steps.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of 3-nitrotoluene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2]

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation is initiated by the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] The aromatic ring of the substrate then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.

A critical consideration in the acylation of 3-nitrotoluene is the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strongly deactivating, meta- directing group. The incoming acetyl group will therefore be directed to positions that are ortho or para to the methyl group and meta to the nitro group. In the case of 3-nitrotoluene, the positions ortho to the methyl group are also meta to the nitro group, leading to the formation of two possible isomers:

-

This compound (Major Product): Acylation at the C4 position, which is para to the methyl group and meta to the nitro group.

-

1-(4-Methyl-2-nitrophenyl)ethanone (Minor Product): Acylation at the C2 position, which is ortho to the methyl group and meta to the nitro group.

Due to the strong deactivating effect of the nitro group, the reaction is expected to be more challenging than the acylation of a simple activated arene like toluene. Harsher reaction conditions, such as higher temperatures, longer reaction times, or a higher loading of the Lewis acid catalyst, may be necessary to achieve a reasonable yield.[4]

Experimental Protocol: Friedel-Crafts Acylation of 3-Nitrotoluene

This protocol is adapted from established procedures for Friedel-Crafts acylation, with modifications to account for the deactivated nature of the substrate.[5][6]

Materials:

-

3-Nitrotoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath with continuous stirring.

-

Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Addition of 3-Nitrotoluene: To the reaction mixture, add 3-nitrotoluene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from any unreacted starting material and the isomeric byproduct.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | ~2.6 | Singlet | 3H |

| Methyl-CH₃ | ~2.5 | Singlet | 3H |

| Aromatic-H (H5) | ~7.5 | Doublet | 1H |

| Aromatic-H (H6) | ~7.8 | Doublet of doublets | 1H |

| Aromatic-H (H3) | ~8.1 | Doublet | 1H |

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and acetyl groups, causing them to appear downfield.[7] The splitting patterns will be key to confirming the substitution pattern on the aromatic ring.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | ~27 |

| Methyl-CH₃ | ~21 |

| Aromatic-C (quaternary) | ~135, ~140, ~148 |

| Aromatic-CH | ~124, ~129, ~131 |

| Carbonyl-C | ~197 |

The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2950 | Medium | Aliphatic C-H | Stretch |

| ~1700 | Strong | C=O (Ketone) | Stretch |

| ~1520 | Strong | NO₂ | Asymmetric Stretch |

| ~1350 | Strong | NO₂ | Symmetric Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretch |

The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks in the IR spectrum of this compound.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - CH₃]⁺ |

| 133 | Moderate | [M - NO₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12] The loss of a methyl radical from the molecular ion is also a common fragmentation pathway for acetophenones.

Characterization Workflow Diagram

Caption: Logical flow for the characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The Friedel-Crafts acylation of 3-nitrotoluene, while requiring careful consideration of the deactivating nature of the nitro group, represents a viable and direct synthetic route. The detailed experimental protocol and discussion of regioselectivity provide a solid foundation for researchers to undertake this synthesis. The guide to the characterization of the target compound, with predicted data for NMR, IR, and MS, offers a robust framework for structural verification and purity assessment. As a versatile intermediate, this compound holds promise for the development of novel molecules with potential applications in the pharmaceutical and fine chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. scribd.com [scribd.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the ketone 1-(2-Methyl-4-nitrophenyl)ethanone. As a substituted nitroaromatic compound, understanding its fundamental characteristics is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents and other specialized chemical entities. This document moves beyond a simple datasheet, offering insights into the experimental methodologies and the scientific rationale that underpin the determination of these properties.

Chemical Identity and Molecular Structure

This compound, also known as 2-methyl-4-nitroacetophenone, is a derivative of acetophenone. Its structure is characterized by a benzene ring substituted with a methyl group at the ortho position and a nitro group at the para position relative to the acetyl group.

Molecular Formula: C₉H₉NO₃[1]

Molecular Weight: 179.17 g/mol [1]

CAS Registry Number: 77344-68-4[1]

The presence of the electron-withdrawing nitro group and the acetyl group, along with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This arrangement of functional groups is critical in dictating the molecule's reactivity, polarity, and overall physicochemical behavior.

Key Physicochemical Parameters

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development and chemical synthesis. These parameters govern a molecule's behavior from its synthesis and purification to its formulation and in vivo performance.

| Property | Value | Source(s) |

| Physical State | Solid | [2] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | 298 °C (Predicted) | [1] |

| Density | 1.201 g/cm³ (Predicted) | [1] |

| Flash Point | 139 °C (Predicted) | [1] |

| Solubility | Data not available in searched literature. | |

| pKa | Data not available in searched literature. |

Note: The boiling point, density, and flash point are predicted values and should be used with caution. Experimental verification is highly recommended.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind the choice of these protocols is explained to ensure robust and reproducible results.

Melting Point Determination

Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Recommended Protocol: Capillary Melting Point Method

This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Significance: Solubility is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction conditions and purification strategies. A comprehensive solubility profile in a range of solvents is therefore essential.

Recommended Protocol: Equilibrium Solubility Method (Shake-Flask)

This method is the gold standard for determining equilibrium solubility, providing quantitative and reproducible data.

Step-by-Step Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be chosen, for example:

-

Non-polar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane, Acetone, Ethyl Acetate

-

Polar Protic: Ethanol, Methanol, Water

-

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve prepared with known concentrations of the compound is used to determine the solubility in each solvent (e.g., in mg/mL or mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

Significance: The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This is of paramount importance in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties. While this compound is not strongly acidic or basic, the acetyl group can exhibit weak acidity at the α-carbon.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.

Step-by-Step Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, and the acetyl methyl protons. The aromatic protons will likely appear as a complex multiplet due to their differing chemical environments and coupling. The two methyl groups will appear as singlets, with the acetyl protons typically further downfield than the ring methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The two methyl carbons will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands are expected, an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands will be present for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.17).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group (M-15) and the acetyl group (M-43). Fragmentation of the nitro group may also be observed.

Conclusion

References

"1-(2-Methyl-4-nitrophenyl)ethanone CAS number 77344-68-4"

An In-Depth Technical Guide to 1-(2-Methyl-4-nitrophenyl)ethanone (CAS: 77344-68-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate registered under CAS number 77344-68-4. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust and regioselective synthetic methodology via Friedel-Crafts acylation, and explores its characteristic spectral signature. Furthermore, this guide discusses the compound's reactivity, potential applications as a precursor in the synthesis of more complex molecules, and essential safety and handling protocols. The content is structured to provide not just data, but also mechanistic insights and procedural causality, reflecting field-proven expertise in synthetic organic chemistry.

Introduction to a Key Building Block

This compound, also known as 2'-Methyl-4'-nitroacetophenone, is an aromatic ketone containing both a methyl and a nitro substituent on the phenyl ring[1][2]. Its molecular structure, featuring an acetyl group ortho to a methyl group and para to a nitro group, makes it a strategically important intermediate in multi-step organic syntheses. The distinct electronic nature and positioning of its functional groups—the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the reactive acetyl moiety—allow for a wide range of subsequent chemical transformations. This versatility makes it a sought-after building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals[3][4]. This guide aims to consolidate the available technical data and provide expert analysis to facilitate its effective use in research and development settings.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties for this compound is presented below. These data are essential for experimental design, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 77344-68-4 | chemBlink[1] |

| Molecular Formula | C₉H₉NO₃ | PubChem[2] |

| Molecular Weight | 179.17 g/mol | chemBlink[1] |

| Appearance | Yellow solid (inferred from analogs) | - |

| Density | 1.201 g/cm³ | chemBlink[1] |

| Boiling Point | 298 °C | chemBlink[1] |

| Flash Point | 139 °C | chemBlink[1] |

| XLogP3-AA (LogP) | 1.8 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient route can be designed based on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

Proposed Synthetic Route: Friedel-Crafts Acylation of 3-Nitrotoluene

The most direct and regioselective pathway to synthesize the target compound is the Friedel-Crafts acylation of 3-nitrotoluene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6].

Causality of Reagent Selection and Regioselectivity: The choice of 3-nitrotoluene as the starting material is critical for achieving the desired substitution pattern. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.

-

The methyl group (-CH₃) is an activating, ortho-, para-directing group.

-

The nitro group (-NO₂) is a strongly deactivating, meta-directing group.

When the acylium ion ([CH₃CO]⁺) electrophile is introduced, it will preferentially substitute at a position that is electronically favored by both groups. The position ortho to the methyl group (C2 position) is also meta to the nitro group. This convergence of directing effects strongly favors the formation of this compound over other potential isomers, making this a highly regioselective and efficient synthesis. Friedel-Crafts acylation reactions are generally reliable, though they fail on strongly deactivated rings like nitrobenzene itself[7]. However, the presence of the activating methyl group in 3-nitrotoluene makes the reaction feasible.

Diagram 2: Proposed Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on standard procedures for Friedel-Crafts acylation and should be performed by trained personnel with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) via the dropping funnel to the stirred suspension. Allow the mixture to stir for 20-30 minutes to form the acylium ion complex.

-

Electrophilic Attack: Add 3-nitrotoluene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanistic Diagram

The mechanism proceeds in three key steps: (1) Formation of the electrophilic acylium ion, (2) Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and (3) Deprotonation to restore aromaticity and regenerate the catalyst.

Diagram 3: Friedel-Crafts Acylation Mechanism

Caption: Stepwise mechanism of the Friedel-Crafts acylation reaction.

Spectroscopic Analysis (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | ~2.5-2.6 ppm (s, 3H): Singlet for the acetyl (-COCH₃) methyl protons. ~2.4-2.5 ppm (s, 3H): Singlet for the aromatic methyl (-CH₃) protons. ~8.0-8.2 ppm (m, 2H): Multiplet (likely a doublet and a doublet of doublets) for the two aromatic protons adjacent to the nitro group. ~7.5-7.7 ppm (d, 1H): Doublet for the aromatic proton ortho to the acetyl group. |

| ¹³C NMR | ~198-200 ppm: Carbonyl carbon (C=O). ~148-150 ppm: Aromatic carbon attached to the -NO₂ group. ~120-145 ppm: Four other aromatic carbons. ~28-30 ppm: Acetyl methyl carbon (-COCH₃). ~18-20 ppm: Aromatic methyl carbon (-CH₃). |

| IR (Infrared) | ~1680-1700 cm⁻¹: Strong absorption due to the C=O (ketone) stretch. ~1510-1550 cm⁻¹ & 1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group. ~2900-3100 cm⁻¹: C-H stretching from the methyl and aromatic groups. |

Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to yield 1-(4-amino-2-methylphenyl)ethanone [4]. This resulting amino ketone is a highly valuable precursor for the synthesis of heterocyclic compounds, such as quinolines and benzodiazepines, which are common scaffolds in medicinal chemistry[11].

-

Reactions of the Ketone: The acetyl group can undergo a wide range of reactions. It can be reduced to a secondary alcohol, participate in condensation reactions (e.g., aldol or Claisen-Schmidt), or be converted to an oxime.

-

Building Block in Drug Discovery: As an intermediate, this compound can be used to introduce the 2-methyl-4-nitrophenylacetyl moiety into a larger molecule. The subsequent reduction of the nitro group provides a handle for further functionalization, enabling the creation of libraries of compounds for screening in drug discovery programs[12][13].

Safety and Handling

Based on safety data for structurally related nitroaromatic compounds, this compound requires careful handling.

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract[14]. Prolonged or repeated exposure may cause organ damage.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat[15][16]. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid dust formation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. Nitro compounds can be combustible.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[16].

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 77344-68-4) is a chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure allows for predictable reactivity and makes it an ideal substrate for constructing more complex molecules. The proposed synthetic route via Friedel-Crafts acylation of 3-nitrotoluene offers a regioselective and efficient method for its preparation. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and other high-value chemical products.

References

- 1. CAS # 77344-68-4, 2'-Methyl-4'-nitroacetophenone, this compound - chemBlink [sdhlbiochem.chemblink.com]

- 2. 1-(2-Methyl-4-nitrophenyl)ethan-1-one | C9H9NO3 | CID 13043891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fds.gruposuca.com [fds.gruposuca.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 1-(2-Methyl-4-nitrophenyl)ethanone. As a key intermediate in various synthetic pathways, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and drug development. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section presents a detailed interpretation of the expected spectral features, grounded in the fundamental principles of each spectroscopic technique. Furthermore, standardized experimental protocols for data acquisition are outlined to ensure reproducibility and adherence to best practices in an analytical laboratory setting.

Introduction

This compound, with the chemical formula C₉H₉NO₃, is a substituted aromatic ketone.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and an acetyl group, gives rise to a unique spectral fingerprint. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a detailed structural elucidation of the molecule. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, offering field-proven insights for professionals in the chemical sciences.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are the primary determinants of its spectral characteristics. The interplay of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring, along with the carbonyl group, creates a distinct electronic environment that is readily probed by various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet of Doublets | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to acetyl) |

| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic H (meta to NO₂) |

| ~ 2.6 | Singlet | 3H | Acetyl CH₃ |

| ~ 2.4 | Singlet | 3H | Aromatic CH₃ |

Interpretation:

-

Aromatic Protons (7.4 - 8.3 ppm): The three protons on the benzene ring are in distinct chemical environments due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field.[3] The other two aromatic protons will have chemical shifts influenced by both the nitro, methyl, and acetyl groups. The splitting patterns (doublet of doublets and doublets) arise from coupling with adjacent aromatic protons.

-

Acetyl Protons (~2.6 ppm): The three protons of the acetyl group's methyl are in an identical environment and are adjacent to a carbonyl group, which deshields them. They appear as a singlet as there are no adjacent protons to couple with.

-

Aromatic Methyl Protons (~2.4 ppm): The protons of the methyl group attached to the aromatic ring are also in an identical environment and will appear as a singlet. Their chemical shift is in the typical range for benzylic protons.[3]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O (acetyl) |

| ~ 150 | Aromatic C-NO₂ |

| ~ 140 | Aromatic C-CH₃ |

| ~ 135 | Aromatic C-C=O |

| ~ 128 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 122 | Aromatic C-H |

| ~ 29 | Acetyl CH₃ |

| ~ 21 | Aromatic CH₃ |

Interpretation:

-

Carbonyl Carbon (~198 ppm): The carbon of the acetyl group's carbonyl is highly deshielded and appears at a characteristic low-field chemical shift.[4]

-

Aromatic Carbons (122 - 150 ppm): The six carbons of the benzene ring have distinct chemical shifts due to the different substituents. The carbon attached to the nitro group will be significantly deshielded, while the carbons bearing the methyl and acetyl groups, and the unsubstituted carbons, will have varying degrees of shielding.

-

Methyl Carbons (21 and 29 ppm): The carbons of the two methyl groups appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons. The acetyl methyl carbon is slightly more deshielded due to the adjacent carbonyl group.

Experimental Protocol for NMR Spectroscopy

A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A typical workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

-

Instrument Calibration: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines. The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[6]

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and initiate the experiment.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Spectrum

| Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~ 2950 - 2850 | Medium | C-H stretch | Aliphatic (CH₃) |

| ~ 1700 | Strong | C=O stretch | Ketone |

| ~ 1600, 1475 | Medium-Weak | C=C stretch | Aromatic |

| ~ 1520, 1350 | Strong | N-O asymmetric & symmetric stretch | Nitro |

Interpretation:

-

C-H Stretching (2850 - 3100 cm⁻¹): The absorptions in this region correspond to the stretching vibrations of the C-H bonds in both the aromatic ring and the methyl groups.

-

Carbonyl Stretching (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration in a ketone. Conjugation with the aromatic ring is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ketone.[4]

-

Aromatic C=C Stretching (1475 - 1600 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

Nitro Group Stretching (1350 and 1520 cm⁻¹): Two strong absorption bands are expected for the nitro group, corresponding to the symmetric and asymmetric stretching of the N-O bonds.[8]

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.[7]

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9]

Predicted Mass Spectrum (Electron Ionization)

The molecular weight of this compound is 179.17 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected at m/z 179.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

-

m/z 179 (Molecular Ion): This peak represents the intact molecule with one electron removed.

-

m/z 164: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

-

m/z 133: Loss of a nitro group radical (•NO₂) from the molecular ion. Aromatic nitro compounds often show characteristic losses of NO and NO₂.[10]

-

m/z 136: Loss of an acetyl radical (•COCH₃) from the molecular ion.

-

m/z 91: A common fragment in compounds containing a benzyl-like moiety, often corresponding to the tropylium ion. This can be formed from the [M - NO₂]⁺ fragment via loss of carbon monoxide (CO).

Experimental Protocol for Electron Ionization Mass Spectrometry

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns.[11][12]

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺˙), and induces fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provides a robust framework for the structural characterization of this compound. The detailed interpretation of the spectral data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. This guide underscores the power of modern spectroscopic techniques in elucidating molecular structure and provides the foundational knowledge necessary for the confident identification and application of this important chemical intermediate.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Basics for the absolute novice [jeolusa.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of 1-(2-Methyl-4-nitrophenyl)ethanone in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of 1-(2-Methyl-4-nitrophenyl)ethanone, a key chemical intermediate. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its determination using the shake-flask method, and present a predictive analysis of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for solubility assessment.

Introduction: The Critical Role of Solubility

This compound, with the molecular formula C9H9NO3, is an acetophenone derivative whose utility spans various chemical synthesis applications.[1][2] Its molecular structure, featuring a polar nitro group and a ketone functional group, juxtaposed with a non-polar methyl-substituted phenyl ring, results in a nuanced solubility profile. The efficiency of its use in subsequent reaction steps, its purification via crystallization, and its formulation into stable products are all critically dependent on a thorough understanding of its interaction with various solvents. Poor solubility can lead to challenges such as low reaction yields, difficulties in purification, and poor bioavailability in pharmaceutical contexts.[3][4] Therefore, the systematic determination of its solubility is not merely a data collection exercise but a foundational step in process optimization and quality control.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.[7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[7]

Key Factors Influencing Solubility:

-

Polarity: The polarity of a solvent, often quantified by its polarity index or dielectric constant, is a primary determinant of its ability to dissolve a given solute.[6][9] Polar solvents will more readily dissolve polar or ionic compounds.[6]

-

Intermolecular Forces: The key interactions at play include:

-

Dipole-Dipole Interactions: this compound possesses a significant dipole moment due to its nitro and ketone groups. Polar solvents like acetone and ethyl acetate can engage in these interactions, promoting dissolution.

-

Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors.[8] This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

-

London Dispersion Forces: These forces are present in all molecules and are the primary mode of interaction for non-polar solvents like hexane and toluene. The aromatic ring and methyl group of the solute will interact favorably with these non-polar solvents.

-

Based on its structure, this compound is a moderately polar molecule. Therefore, we can predict that its solubility will be limited in highly non-polar solvents (e.g., hexane) and also in highly polar, protic solvents like water, where the non-polar regions of the molecule disrupt water's strong hydrogen bonding network. Its optimal solubility is expected in solvents of intermediate polarity that can effectively interact with both the polar functional groups and the non-polar aromatic ring.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. This ensures the solvent is fully saturated.

Validated Experimental Protocol: Shake-Flask Method

This protocol describes a robust, self-validating system for accurately determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a visible solid residue remains after equilibration is crucial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[4][10]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent microscopic solid particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[13][14] A C18 column is typically suitable for this type of compound.[15] The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Data and Analysis

| Solvent | Polarity Index (P')[16][17] | Predicted Solubility Category | Rationale for Prediction |

| n-Hexane | 0.1 | Very Low | Non-polar solvent cannot effectively solvate the polar nitro and ketone groups. |

| Toluene | 2.4 | Low to Moderate | Aromatic nature provides some favorable interaction with the phenyl ring, but polarity is low. |

| Dichloromethane | 3.1 | Moderate | Moderate polarity can interact with both polar and non-polar regions of the solute. |

| Ethyl Acetate | 4.4 | High | Good balance of polarity; the ester group can interact with the solute's polar groups. |

| Acetone | 5.1 | High | Apolar aprotic solvent; its ketone group interacts well with the solute's polar functionalities. |

| Ethanol | 4.3 | Moderate to High | Protic solvent can act as a hydrogen bond donor to the solute's oxygen atoms. |

| Methanol | 5.1 | Moderate | More polar than ethanol, potentially leading to slightly lower solubility due to the non-polar parts of the solute. |

| Water | 10.2 | Very Low | Highly polar, strong hydrogen bonding network is disrupted by the non-polar methylphenyl group. |

Analysis: The predicted trend shows that the solubility of this compound is highest in solvents of intermediate polarity, such as ethyl acetate and acetone. These solvents offer a favorable balance of dipole-dipole interactions without the strong, structured hydrogen-bonding network of highly polar protic solvents like water, which would be disrupted by the non-polar portions of the solute molecule.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the solubility of this compound. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided shake-flask protocol offers a reliable and robust method for generating accurate solubility data, which is an indispensable parameter for successful chemical process development.

References

- 1. CAS # 77344-68-4, 2'-Methyl-4'-nitroacetophenone, this compound - chemBlink [sdhlbiochem.chemblink.com]

- 2. 1-(2-Methyl-4-nitrophenyl)ethan-1-one | C9H9NO3 | CID 13043891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. teachy.ai [teachy.ai]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC de moléculas pequenas [sigmaaldrich.com]

- 14. agilent.com [agilent.com]

- 15. peptide.com [peptide.com]

- 16. shodex.com [shodex.com]

- 17. Polarity Index [macro.lsu.edu]

"1-(2-Methyl-4-nitrophenyl)ethanone molecular structure and conformation"

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of this compound (CAS No. 77344-68-4). As a substituted acetophenone, its chemical behavior and potential for interaction with biological targets are intrinsically linked to its three-dimensional architecture. This document synthesizes foundational chemical principles with insights from spectroscopic and computational methodologies to offer a comprehensive understanding of the interplay between steric and electronic effects that govern its structure. We will explore the molecule's key structural features, analyze the rotational dynamics around the aryl-carbonyl bond, and detail the experimental and computational workflows used to elucidate such properties.

Introduction and Molecular Identity

This compound is an aromatic ketone featuring a benzene ring substituted with three distinct functional groups: a methyl group at the C2 (ortho) position, a nitro group at the C4 (para) position, and an acetyl group at the C1 position. The presence and relative positions of these groups create a molecule with significant electronic asymmetry and steric constraints, making its conformational analysis a subject of scientific interest. Understanding its structure is crucial for predicting its reactivity, physicochemical properties, and potential applications as a chemical intermediate.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 77344-68-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃ | [1][3] |

| Molecular Weight | 179.17 g/mol | [1][3] |

| Synonyms | 2'-Methyl-4'-nitroacetophenone | [1] |

| Physical Form | Solid | [4] |

Analysis of Molecular Structure and Electronic Effects

The molecular framework of this compound is built upon an acetophenone scaffold. The structural and electronic properties are heavily influenced by its substituents.

-

Acetyl Group (-COCH₃): This group is moderately deactivating and meta-directing. The carbonyl (C=O) bond introduces a planar, sp²-hybridized center. Its oxygen atom is a hydrogen bond acceptor.

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. It exerts its influence through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R).

-

Methyl Group (-CH₃): This alkyl group is weakly activating and ortho-, para-directing due to a positive inductive effect (+I) and hyperconjugation.

The combined electronic effects of these substituents make the aromatic ring electron-deficient, particularly at the positions ortho and para to the nitro group. The most profound structural question, however, arises from the steric interaction between the ortho-methyl group and the adjacent acetyl group.

Conformational Analysis: The Aryl-Carbonyl Torsional Angle

The conformation of this compound is primarily defined by the dihedral angle (torsional angle) between the plane of the aromatic ring and the plane of the acetyl group's carbonyl bond. This rotation occurs around the C(aryl)-C(carbonyl) single bond.

For acetophenones, maximum resonance stabilization (conjugation) between the carbonyl π-system and the aromatic ring occurs when the molecule is planar. However, in this molecule, a planar conformation would lead to significant steric repulsion between the ortho-methyl group and the acetyl group. This steric clash forces the acetyl group to rotate out of the plane of the benzene ring.

Studies on similarly substituted acetophenones confirm this principle. For instance, investigations into p-substituted acetophenones have shown that while unsubstituted acetophenone is planar, the introduction of bulky substituents can induce non-planarity.[5] The dihedral angle in p-nitroacetophenone has been estimated to be around 20°, demonstrating that even a non-ortho substituent can influence planarity.[5] In the case of this compound, the ortho-methyl group will induce a much more significant deviation from planarity to minimize van der Waals repulsion.

The two primary planar conformers considered for acetophenones are s-trans and s-cis, where the carbonyl oxygen is anti or syn, respectively, to the ortho substituent. For 2'-substituted acetophenones, the s-trans conformer is often preferred to minimize electrostatic repulsion, especially with electronegative substituents.[6][7] However, with a methyl group, the steric bulk of both the carbonyl oxygen and the acetyl's methyl group must be considered. Computational modeling is the ideal tool to determine the lowest energy conformation and the magnitude of this dihedral angle.

The interplay of these forces is critical. While electronic effects favor a planar structure to maximize conjugation, steric hindrance from the ortho-methyl group necessitates a non-planar conformation. The final molecular geometry is a compromise that minimizes the overall energy of the molecule.

}

Methodologies for Elucidation

Determining the precise structure and conformation of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

This technique provides the most definitive data on the solid-state molecular structure.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the crucial dihedral angle between the acetyl group and the aromatic ring.[8][9]

NMR provides information about the molecule's structure and conformation in solution.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This spectrum will confirm the number and connectivity of protons. Key expected signals include a singlet for the acetyl methyl, a singlet for the aromatic methyl, and distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and acetyl groups.

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. A characteristic downfield signal for the carbonyl carbon is expected (~190-200 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, confirming the assignment of all signals and the overall molecular structure.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can detect through-space interactions between protons. A correlation between the ortho-methyl protons and the acetyl methyl protons would provide direct evidence of their spatial proximity and help define the preferred conformation in solution.

| Expected Spectroscopic Data | |

| IR Spectroscopy (cm⁻¹) | ~1700 (C=O stretch, conjugated), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch) |

| ¹H NMR (ppm, predicted) | ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, Ar-CH₃), ~7.5-8.5 (m, 3H, Ar-H) |

| ¹³C NMR (ppm, predicted) | ~197 (C=O), ~150 (C-NO₂), ~145 (C-CH₃), ~120-140 (other Ar-C), ~29 (-COCH₃), ~20 (Ar-CH₃) |

Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is invaluable for predicting and understanding conformational preferences.[10]

-

Structure Building: Construct the 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform an initial scan of the potential energy surface by rotating the C(aryl)-C(carbonyl) bond in increments (e.g., 10°) to identify low-energy conformers.

-

Geometry Optimization: Perform full geometry optimization on the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure for each conformer.[10]

-

Frequency Calculation: Calculate the vibrational frequencies for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy barriers to rotation.

}

Conclusion

The molecular structure of this compound is characterized by a significant deviation from planarity. The steric repulsion between the ortho-methyl group and the acetyl group is the dominant factor determining its conformation, forcing the acetyl group to rotate out of the plane of the aromatic ring. This twisting action partially disrupts the π-conjugation between the carbonyl group and the ring but is necessary to alleviate steric strain. The precise dihedral angle and the preference for an s-cis or s-trans-like arrangement can be definitively determined through a combination of single-crystal X-ray diffraction for the solid state and advanced NMR techniques complemented by high-level DFT calculations for the solution state. This detailed structural knowledge is fundamental for any further investigation into the molecule's reactivity and its potential use in medicinal chemistry or materials science.

References

- 1. 1-(2-Methyl-4-nitrophenyl)ethan-1-one | C9H9NO3 | CID 13043891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. CAS # 77344-68-4, 2'-Methyl-4'-nitroacetophenone, this compound - chemBlink [sdhlbiochem.chemblink.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Toxicological Profile of 1-(2-Methyl-4-nitrophenyl)ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive toxicological overview of 1-(2-Methyl-4-nitrophenyl)ethanone (CAS No. 77344-68-4), a nitroaromatic ketone of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of direct toxicological data for this specific compound, this guide employs a scientifically grounded read-across approach, leveraging data from its close structural isomers, 2'-nitroacetophenone and 4'-nitroacetophenone, and the broader class of nitroaromatic compounds. This document is intended for researchers, toxicologists, and drug development professionals, offering insights into potential hazards, mechanistic considerations, and recommended experimental protocols for safety assessment.

Introduction and Physicochemical Properties

This compound, also known as 2'-Methyl-4'-nitroacetophenone, belongs to the family of nitroaromatic ketones. Its chemical structure, featuring a nitro group and a methyl group on the phenyl ring, is crucial in determining its reactivity and toxicological profile. The electron-withdrawing nature of the nitro group is a key determinant of its potential biological activity and toxicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77344-68-4 | [2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | 298 °C | [2] |

| Flash Point | 139 °C | [2] |

| Density | 1.201 g/cm³ | [2] |

Acute Toxicity Assessment

Oral, Dermal, and Inhalation Toxicity

The isomer 2'-nitroacetophenone is classified as harmful if swallowed.[3] An oral LD50 of 1600 mg/kg has been reported in rats for this isomer.[4] By analogy, this compound should be handled with care, assuming a similar level of oral toxicity.

Safety data for related compounds suggests that nitroaromatic ketones can be harmful by inhalation and in contact with skin.[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection in case of dust or aerosol generation, is mandatory.

A significant toxicological concern for nitroaromatic compounds is their potential to cause methemoglobinemia.[3] The substance and/or its metabolites may bind to hemoglobin, impairing its oxygen-carrying capacity and leading to a form of anoxia.[3]

Table 2: Acute Toxicity Data for Structural Isomers

| Toxicological Endpoint | Test Substance | Species | Route | Result | GHS Classification | Source |

| Acute Oral Toxicity | 2'-Nitroacetophenone | Rat | Oral | LD50 = 1600 mg/kg | Category 4: Harmful if swallowed | [4] |

| Acute Oral Toxicity | 4'-Nitroacetophenone | - | Oral | - | Category 4: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | 2'-Nitroacetophenone | - | - | Irritating to skin | Category 2: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | 2'-Nitroacetophenone | - | - | Irritating to eyes | Category 2A: Causes serious eye irritation | [3] |

| Serious Eye Damage/Irritation | 4'-Nitroacetophenone | - | - | - | Category 2: Causes serious eye irritation | [5] |

| Respiratory Irritation | 2'-Nitroacetophenone | - | - | Irritating to respiratory system | STOT SE 3: May cause respiratory irritation | [3] |

Genotoxicity and Mutagenicity

There are no specific genotoxicity studies available for this compound. However, the class of nitroaromatic compounds is well-known for its mutagenic and genotoxic potential.[6][7][8]

Mechanism of Genotoxicity

The genotoxicity of nitroaromatic compounds is primarily mediated by the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[6] These reactive species can form covalent adducts with DNA, leading to mutations if not properly repaired.[6] This metabolic activation is often carried out by nitroreductase enzymes present in bacteria and mammalian cells.[6]

Recommended Genotoxicity Testing Strategy

A standard battery of genotoxicity tests is recommended to assess the mutagenic potential of this compound.

The Ames test is a widely used in vitro method to detect point mutations (base-pair substitutions and frameshifts) induced by a chemical.[9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.[10][11] Mutagens can cause a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[9] The assay should be conducted with and without metabolic activation (using a rat liver S9 fraction) to detect both direct-acting mutagens and those that require metabolic activation.[11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare S9 mix for metabolic activation.

-

Exposure: In a test tube, combine 0.1 mL of the appropriate bacterial tester strain culture, 0.1 mL of the test chemical solution at various concentrations, and either 0.5 mL of phosphate buffer or S9 mix.

-

Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, is considered a positive result.

This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity) in mammalian cells. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

If in vitro tests are positive, an in vivo micronucleus assay is crucial to evaluate genotoxicity in a whole animal system, which incorporates metabolic and excretory processes.[12][13] Typically, rodents are treated with the test compound, and their bone marrow or peripheral blood is analyzed for the presence of micronucleated immature erythrocytes.[12][13]

Diagram: Genotoxicity Testing Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. CAS # 77344-68-4, 2'-Methyl-4'-nitroacetophenone, this compound - chemBlink [sdhlbiochem.chemblink.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. biotoxicity.com [biotoxicity.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. xenometrix.ch [xenometrix.ch]

- 12. criver.com [criver.com]

- 13. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone: Strategic Selection of Starting Materials and Methodologies

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for producing 1-(2-Methyl-4-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic selection of starting materials and the rationale behind the chosen synthetic methodologies. We will primarily focus on the Friedel-Crafts acylation of 3-nitrotoluene, a commercially available and cost-effective starting material, while also exploring alternative routes to provide a comparative perspective. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the underlying chemical principles to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-4-nitroacetophenone, is a valuable building block in organic synthesis.[1][2] Its substituted aromatic ketone structure serves as a versatile scaffold for the introduction of further functionalities, making it a crucial precursor in the synthesis of a wide range of biologically active molecules. The strategic placement of the methyl, nitro, and acetyl groups on the phenyl ring allows for selective chemical transformations, enabling the construction of complex molecular architectures.

Strategic Selection of the Starting Material: Why 3-Nitrotoluene?

The choice of an appropriate starting material is paramount for an efficient and economically viable synthesis. After careful consideration of various potential precursors, 3-nitrotoluene emerges as the most logical and advantageous starting point for the synthesis of this compound.

Rationale for Selecting 3-Nitrotoluene:

-

Commercial Availability and Cost-Effectiveness: 3-Nitrotoluene is a readily available industrial chemical, produced on a large scale by the nitration of toluene.[3][4][5] This ensures a consistent and affordable supply for both laboratory-scale research and larger-scale production.

-

Direct Synthetic Route: The use of 3-nitrotoluene allows for a relatively direct synthetic pathway to the target molecule, primarily through a Friedel-Crafts acylation reaction. This minimizes the number of synthetic steps, thereby increasing the overall yield and reducing waste.

-